3,3,5,5-tetramethylhexanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

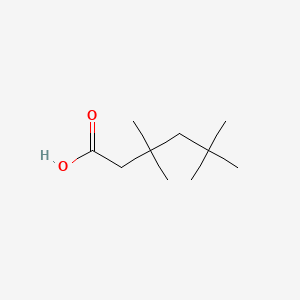

Structure

2D Structure

3D Structure

Properties

CAS No. |

1135681-77-4 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

3,3,5,5-tetramethylhexanoic acid |

InChI |

InChI=1S/C10H20O2/c1-9(2,3)7-10(4,5)6-8(11)12/h6-7H2,1-5H3,(H,11,12) |

InChI Key |

WRPPDRMFGQJMAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3,3,5,5-Tetramethylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 3,3,5,5-tetramethylhexanoic acid, a sterically hindered carboxylic acid. Due to the limited availability of direct literature on the synthesis of this specific compound, this document outlines plausible and robust synthetic strategies based on well-established chemical principles for structurally related molecules. The proposed methods are designed to be practical for laboratory- and pilot-scale production.

Proposed Synthetic Routes

Two primary synthetic pathways are proposed for the efficient synthesis of this compound:

-

Route 1: Grignard Carboxylation of a Neopentyl-type Halide. This classic and versatile method involves the formation of a Grignard reagent from a suitable alkyl halide followed by its reaction with carbon dioxide.

-

Route 2: Oxidation of 3,3,5,5-Tetramethylhexan-1-ol. This approach relies on the oxidation of the corresponding primary alcohol, a common strategy for carboxylic acid synthesis.

The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis.

Data Presentation

As no specific experimental data for the synthesis of this compound has been published, the following tables provide representative data for analogous transformations involving sterically hindered substrates. These values serve as a benchmark for what can be expected when undertaking the proposed syntheses.

Table 1: Representative Yields for Grignard Carboxylation of Hindered Alkyl Halides

| Alkyl Halide Precursor | Grignard Reagent | Carboxylation Product | Reported Yield (%) |

| 1-Bromo-2,2-dimethylpropane | Neopentylmagnesium bromide | 3,3-Dimethylbutanoic acid | 75-85 |

| 1-Chloro-2,2,4-trimethylpentane | 2,2,4-Trimethylpentylmagnesium chloride | 3,3,5-Trimethylhexanoic acid | 70-80 |

| Proposed: 1-Chloro-2,2,4,4-tetramethylpentane | 2,2,4,4-Tetramethylpentylmagnesium chloride | This compound | Estimated: 65-75 |

Table 2: Representative Yields for Oxidation of Hindered Primary Alcohols

| Primary Alcohol | Oxidizing Agent | Carboxylic Acid Product | Reported Yield (%) |

| 2,2-Dimethylpropan-1-ol | Jones Reagent (CrO₃/H₂SO₄) | 2,2-Dimethylpropanoic acid (Pivalic acid) | 80-90 |

| 3,5,5-Trimethylhexan-1-ol | Potassium Permanganate (KMnO₄) | 3,5,5-Trimethylhexanoic acid | 70-80 |

| Proposed: 3,3,5,5-Tetramethylhexan-1-ol | Jones Reagent or TEMPO/NaOCl | This compound | Estimated: 75-85 |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthetic routes.

Route 1: Grignard Carboxylation of 1-Chloro-2,2,4,4-tetramethylpentane

This protocol is based on standard procedures for Grignard reagent formation and carboxylation.

Step 1: Formation of 2,2,4,4-Tetramethylpentylmagnesium chloride

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagents:

-

Magnesium turnings (1.2 equivalents)

-

1-Chloro-2,2,4,4-tetramethylpentane (1.0 equivalent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

The magnesium turnings and the iodine crystal are placed in the flask.

-

A small portion of a solution of 1-chloro-2,2,4,4-tetramethylpentane in anhydrous ether/THF is added from the dropping funnel.

-

The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. Gentle heating may be required.

-

Once the reaction has started, the remaining solution of the alkyl chloride is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Step 2: Carboxylation

-

Apparatus Setup: The reaction mixture containing the Grignard reagent is cooled in an ice-salt bath.

-

Reagents:

-

Dry ice (solid carbon dioxide, large excess)

-

-

Procedure:

-

The Grignard solution is slowly poured onto a large excess of crushed dry ice with vigorous stirring. Alternatively, dry carbon dioxide gas can be bubbled through the solution.

-

The mixture is stirred until it reaches room temperature and the excess dry ice has sublimated.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of cold dilute hydrochloric acid (e.g., 3 M HCl) to dissolve the magnesium salts.

-

The aqueous layer is separated and extracted with diethyl ether or another suitable organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure or by recrystallization.

-

Route 2: Oxidation of 3,3,5,5-Tetramethylhexan-1-ol

This protocol describes a robust oxidation method suitable for a sterically hindered primary alcohol.

-

Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed in an ice bath.

-

Reagents:

-

3,3,5,5-Tetramethylhexan-1-ol (1.0 equivalent)

-

Acetone (as solvent)

-

Jones Reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and diluting with water)

-

-

Procedure:

-

The 3,3,5,5-tetramethylhexan-1-ol is dissolved in acetone in the reaction flask and cooled in an ice bath.

-

Jones reagent is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green.

-

After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

-

Work-up and Purification:

-

The excess oxidizing agent is quenched by the addition of isopropanol until the orange color is no longer present.

-

The mixture is filtered to remove the chromium salts, and the filtrate is concentrated under reduced pressure to remove the acetone.

-

The residue is taken up in diethyl ether and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude this compound is purified by vacuum distillation or recrystallization.

-

Visualizations

The following diagrams illustrate the proposed synthetic pathways.

Caption: Proposed Synthesis of this compound via Grignard Carboxylation.

An In-depth Technical Guide on the Solubility of 3,3,5,5-Tetramethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 3,3,5,5-tetramethylhexanoic acid. Due to the limited availability of experimental data for this specific isomer, this guide also includes information on neodecanoic acid, a commercially available mixture of branched-chain C10 carboxylic acids that includes tetramethylhexanoic acid isomers. This information serves as a valuable surrogate for understanding the physicochemical properties of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | PubChem[1] |

| Molecular Weight | 172.26 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1135681-77-4 | PubChem[1] |

| Predicted logP | 3.2 | PubChem[1] |

The predicted octanol-water partition coefficient (logP) of 3.2 suggests that this compound is a lipophilic compound with low solubility in water.[1]

Solubility Data

Qualitative Solubility of this compound Isomers and Related Compounds

| Solvent Class | Solubility Profile | Source |

| Water | Sparingly soluble / Insoluble | Caloong Chemical[2], CymitQuimica[3], Guidechem[4], Ataman Kimya[5] |

| Organic Solvents | Soluble / Miscible | Caloong Chemical[2], CymitQuimica[3], Guidechem[4] |

| (e.g., Alcohols, Ethers, Ketones, Hydrocarbons) |

Quantitative Solubility of Neodecanoic Acid (Mixture of Isomers)

Neodecanoic acid is a mixture of branched C10 carboxylic acids, and its solubility data can provide a reasonable approximation for this compound.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 25 | 0.025 g/100 mL (very poor) | Guidechem[4] |

| Water | Not Specified | 0.36 g/L | FooDB[6] |

| Organic Solvents | Not Specified | Soluble | Caloong Chemical[2], CymitQuimica[3], Guidechem[4] |

| (e.g., Ethanol, Acetone) |

Experimental Protocols

Specific experimental protocols for determining the solubility of this compound have not been identified in the literature. However, a general methodology for determining the solubility of a sparingly water-soluble carboxylic acid can be outlined as follows.

General Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of the carboxylic acid is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.

-

Sampling and Analysis: A known volume of the clear, saturated aqueous phase is carefully removed. The concentration of the dissolved carboxylic acid is then determined using an appropriate analytical technique, such as:

-

Titration: The aqueous solution is titrated with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.

-

Chromatography (HPLC or GC): The aqueous sample is analyzed by high-performance liquid chromatography or gas chromatography to determine the concentration of the acid.

-

-

Calculation: The solubility is calculated from the concentration of the dissolved acid in the saturated solution and is typically expressed in units of g/L, mg/mL, or mol/L.

Signaling Pathways and Biological Activity

There is currently no information available in the public domain regarding the involvement of this compound in any specific signaling pathways or its detailed biological activities.

Logical Relationships and Visualization

The following diagram illustrates the relationship between this compound, its isomeric mixture (neodecanoic acid), and their general solubility characteristics.

Caption: Relationship between this compound and neodecanoic acid solubility.

References

- 1. This compound | C10H20O2 | CID 93674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caloongchem.com [caloongchem.com]

- 3. CAS 26896-20-8: Neodecanoic acid | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. NEODECANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. Showing Compound Neodecanoic acid (FDB007903) - FooDB [foodb.ca]

An In-depth Technical Guide to 3,3,5,5-Tetramethylhexanoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5,5-Tetramethylhexanoic acid is a highly branched, saturated carboxylic acid. As an isomer of neodecanoic acid, it belongs to a class of synthetic acids characterized by a quaternary alpha-carbon, which imparts significant steric hindrance. This structural feature is responsible for the exceptional thermal and hydrolytic stability of its derivatives, making them valuable in a variety of industrial applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and fundamental properties of this compound, with a focus on the historical context and key experimental methodologies.

Discovery and Historical Context: The Koch-Haaf Reaction

The discovery of this compound is intrinsically linked to the development of the Koch-Haaf reaction , a cornerstone of industrial organic synthesis for the production of tertiary carboxylic acids.[1][2][3] Prior to the mid-20th century, the synthesis of such highly branched carboxylic acids was challenging.

The breakthrough came in the 1950s when H. Koch and W. Haaf developed a method to produce tertiary carboxylic acids from olefins or alcohols, carbon monoxide, and a strong acid catalyst.[2][4] This reaction, now known as the Koch-Haaf reaction, proceeds through a carbocation intermediate, which is then carbonylated and subsequently hydrolyzed.[3] The use of formic acid as a source of carbon monoxide in this reaction is a common variation.[1]

Physicochemical Properties

Quantitative data for this compound is available from various chemical databases. The following table summarizes its key computed properties.

| Property | Value | Reference |

| IUPAC Name | This compound | [8] |

| CAS Number | 1135681-77-4 | [8] |

| Molecular Formula | C₁₀H₂₀O₂ | [8] |

| Molecular Weight | 172.26 g/mol | [8] |

| XLogP3 | 3.2 | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Rotatable Bond Count | 3 | [8] |

| Exact Mass | 172.146329876 Da | [8] |

| Topological Polar Surface Area | 37.3 Ų | [8] |

Synthesis Methodology: The Koch-Haaf Reaction

The primary route for the synthesis of this compound is the Koch-Haaf reaction. This process involves the reaction of an appropriate alkene or alcohol with carbon monoxide in the presence of a strong acid catalyst.

General Experimental Protocol (Inferred)

While a specific protocol for the synthesis of pure this compound is not detailed in publicly available literature, a general procedure based on the Koch-Haaf reaction for neodecanoic acid production can be described as follows:

Reactants:

-

Alkene/Alcohol Precursor: A suitable C9 alkene that can rearrange to form the stable tertiary carbocation leading to the desired product, such as a dimer of isobutylene.

-

Carbon Monoxide (CO): Typically used under pressure. Alternatively, formic acid can be used as a CO source in situ.

-

Catalyst: A strong acid such as sulfuric acid (H₂SO₄), often with a co-catalyst like boron trifluoride (BF₃).[1]

-

Water: For the final hydrolysis step.

Procedure:

-

Carbocation Formation: The alkene is protonated by the strong acid catalyst to form a carbocation. This carbocation will rearrange to the most stable tertiary carbocation.

-

Carbonylation: The reaction mixture is subjected to high pressure of carbon monoxide. The carbocation reacts with CO to form an acylium ion.

-

Hydrolysis: The acylium ion is then hydrolyzed by the addition of water to yield the final carboxylic acid.

-

Purification: The product is typically purified by distillation. Commercial neodecanoic acid is often a mixture of isomers.[7]

Spectroscopic Data

Detailed, experimentally verified NMR, IR, and mass spectra specifically for this compound are not widely published. However, based on its structure, the following spectral characteristics can be anticipated. For illustrative purposes, publicly available spectral data for the closely related isomer, 3,5,5-trimethylhexanoic acid , are referenced to provide a general expectation of the key signals.

-

¹H NMR: The spectrum would be characterized by sharp singlets for the methyl groups. The methylene protons would appear as multiplets. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield.

-

¹³C NMR: The spectrum would show distinct signals for the quaternary carbons, the methylene carbons, and the methyl carbons. The carbonyl carbon of the carboxylic acid would appear significantly downfield.

-

IR Spectroscopy: A strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid dimer would be expected around 2500-3300 cm⁻¹. A sharp, strong absorption corresponding to the C=O stretch of the carbonyl group would be observed around 1700 cm⁻¹.[9][10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the alkyl chain.[11]

Visualizations

Logical Flow of Discovery and Synthesis

Caption: Logical flow from the discovery of the Koch-Haaf reaction to the synthesis of this compound.

Experimental Workflow for Koch-Haaf Synthesis

Caption: A generalized experimental workflow for the synthesis of this compound via the Koch-Haaf reaction.

Applications and Future Outlook

The unique properties of this compound and other neodecanoic acids have led to their use in a variety of applications, primarily in the form of their derivatives. Metal salts, such as zinc neodecanoate, are used as catalysts, PVC stabilizers, and in paint driers. Esters of neodecanoic acids are employed as synthetic lubricants and plasticizers due to their excellent thermal stability.

For drug development professionals, the highly branched, lipophilic nature of the 3,3,5,5-tetramethylhexanoyl group could be of interest as a protecting group or as a moiety to enhance the metabolic stability and pharmacokinetic properties of drug candidates. Further research into the biological activities of this specific isomer and its derivatives may reveal novel therapeutic applications.

References

- 1. Koch reaction - Wikipedia [en.wikipedia.org]

- 2. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. A PROCESS FOR PRODUCING CARBOXYLIC ACIDS FROM TERTIARY ALCOHOLS UNDER CONTINUOUS FLOW - Patent 3381886 [data.epo.org]

- 5. CN111328326A - New acid and preparation method thereof - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. US3489779A - Purification of neo-carboxylic acids by treating with sulfuric acid and a phase-separating agent - Google Patents [patents.google.com]

- 8. This compound | C10H20O2 | CID 93674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hexanoic acid, 3,5,5-trimethyl- [webbook.nist.gov]

- 10. Hexanoic acid, 3,5,5-trimethyl- [webbook.nist.gov]

- 11. Hexanoic acid, 3,5,5-trimethyl- [webbook.nist.gov]

Navigating the Safety Landscape of 3,3,5,5-Tetramethylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 3,3,5,5-Tetramethylhexanoic Acid and Its Surrogate

This compound belongs to the family of branched-chain carboxylic acids. While specific safety information for this compound is scarce, its structural isomer, 3,5,5-trimethylhexanoic acid, has undergone more extensive toxicological evaluation. This guide will leverage the available data on 3,5,5-trimethylhexanoic acid to infer the safety and handling requirements for this compound. It is crucial for users to handle this compound with the assumption that it possesses a similar hazard profile to its trimethyl analogue.

Physicochemical Properties

A summary of the known physicochemical properties for both this compound and its surrogate, 3,5,5-trimethylhexanoic acid, are presented below.

| Property | This compound | 3,5,5-Trimethylhexanoic Acid |

| CAS Number | 1135681-77-4[1] | 3302-10-1[2][3][4] |

| Molecular Formula | C10H20O2[1] | C9H18O2[5] |

| Molecular Weight | 172.26 g/mol [1] | 158.24 g/mol [5] |

| Appearance | Not specified | Colorless liquid[5] |

| Boiling Point | Not specified | 121 °C / 249.8 °F[6] |

| Solubility | Not specified | Sparingly soluble in water, miscible with organic solvents.[5] |

Hazard Identification and Classification

Based on the data for 3,5,5-trimethylhexanoic acid, the following GHS classifications are anticipated for this compound.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[4][7] |

| Specific target organ toxicity – single exposure | Category 3 | May cause respiratory irritation.[4][7] |

| Acute toxicity, oral | Not classified | Harmful if swallowed.[3] |

Hazard Symbols:

Toxicological Data Summary (for 3,5,5-Trimethylhexanoic Acid)

The following table summarizes the key toxicological endpoints for 3,5,5-trimethylhexanoic acid.

| Endpoint | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 3135 mg/kg body weight | Low toxicity | [8] |

| Skin Irritation | Rabbit | Dermal | Mild irritant | Irritant | [9] |

| Eye Irritation | Rabbit | Ocular | Strong irritant | Irritant | [9] |

| Genotoxicity (Ames Test) | S. typhimurium, E. coli | In vitro | Negative | Not genotoxic | [8] |

| Repeated Dose Toxicity (28-day study) | Rat | Oral | NOAEL: 50 mg/kg/day | Liver and kidneys are target organs | [8][9] |

| Reproductive/Developmental Toxicity | Rat | Oral | NOAEL: 1000 mg/kg/day | Not expected to be a reproductive or developmental toxicant | [9][10] |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on best practices for handling irritant and potentially harmful chemicals, adapted from the safety data for 3,5,5-trimethylhexanoic acid.

Standard Handling Protocol

This workflow outlines the necessary steps for safely handling this compound in a laboratory setting.

Caption: Standard Laboratory Handling Workflow for this compound.

Emergency Response Protocol: Spills

This protocol details the steps to be taken in the event of a chemical spill.

Caption: Emergency Protocol for Chemical Spills.

First Aid Measures

The following diagram illustrates the appropriate first aid responses to exposure.

Caption: First Aid Procedures for Exposure to this compound.

Personal Protective Equipment (PPE)

Based on the irritant nature of 3,5,5-trimethylhexanoic acid, the following PPE is mandatory when handling this compound:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[2]

-

Clothing: Wear appropriate protective clothing to minimize contact with skin.[2]

-

Respiratory Protection: If working outside of a fume hood or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Stability and Reactivity

-

Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[2]

-

Conditions to Avoid: Incompatible materials, excess heat, strong oxidants.[2]

-

Incompatible Materials: Oxidizing agents.[2]

-

Hazardous Decomposition Products: Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[2]

Broader Context: Toxicity of Branched-Chain Carboxylic Acids

Research into the toxicology of branched-chain carboxylic acids suggests that their biological effects can be influenced by their structure.[7][11][12] Some studies have explored the potential for developmental toxicity within this class of compounds, although this is often linked to specific structural features.[7][12] While 3,5,5-trimethylhexanoic acid is not expected to be a reproductive or developmental toxicant, the general principle of structure-activity relationships highlights the importance of cautious handling of all novel or under-tested branched-chain carboxylic acids.

Conclusion

While specific toxicological data for this compound remains limited, a conservative approach to safety and handling is warranted. By utilizing the comprehensive data available for the structural isomer, 3,5,5-trimethylhexanoic acid, as a surrogate, researchers and drug development professionals can implement robust safety protocols. Adherence to the handling procedures, PPE recommendations, and emergency preparedness plans outlined in this guide will help to minimize the risks associated with the use of this compound. As with any chemical with an incomplete toxicological profile, it is imperative to handle this compound with a high degree of caution.

References

- 1. This compound | C10H20O2 | CID 93674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.ie [fishersci.ie]

- 4. fishersci.com [fishersci.com]

- 5. 3,5,5-TRIMETHYLHEXANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. bgrci.de [bgrci.de]

- 9. 3,5,5-Trimethylhexanoic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. researchgate.net [researchgate.net]

- 12. Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3,5,5-Tetramethylhexanoic Acid Derivatives and Analogs: Exploring Potential as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,3,5,5-tetramethylhexanoic acid, characterized by their unique sterically hindered structure featuring gem-dimethyl groups, represent a class of synthetic carboxylic acids with potential therapeutic applications. While direct biological data for this specific molecule is limited in publicly available literature, its structural similarity to other branched-chain fatty acids suggests a plausible role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). This technical guide provides a comprehensive overview of the core concepts, potential mechanisms of action, and relevant experimental methodologies for investigating the activity of this compound derivatives and analogs as PPAR agonists.

Introduction to this compound and its Analogs

This compound is a saturated fatty acid with a distinctive molecular architecture.[1] The presence of gem-dimethyl groups at both the 3- and 5-positions creates a sterically demanding structure that can influence its physicochemical properties and biological interactions. In drug discovery, the incorporation of such gem-dimethyl moieties can offer several advantages, including increased metabolic stability, enhanced binding affinity to protein targets, and improved pharmacokinetic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1135681-77-4 |

Data sourced from PubChem.[1]

Potential Mechanism of Action: PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation. They are activated by a variety of endogenous and synthetic ligands, including fatty acids. Branched-chain fatty acids have been identified as potent ligands for PPARα.[2] Given the structural characteristics of this compound, it is hypothesized that its derivatives could act as agonists for one or more of the PPAR isoforms (α, γ, or δ).

The PPAR Signaling Pathway

Upon ligand binding, PPARs undergo a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in various metabolic processes.

Synthesis of this compound Derivatives

While specific synthesis routes for a wide range of this compound derivatives are not extensively documented, general synthetic strategies for gem-disubstituted carboxylic acids can be adapted. A common approach involves the alkylation of a suitable precursor.

General Synthesis Workflow

A plausible synthetic route could involve the creation of a key intermediate which is then functionalized to produce a library of derivatives.

Experimental Protocols for Biological Evaluation

To investigate the potential PPAR agonist activity of this compound derivatives, a series of in vitro assays can be employed.

PPAR Ligand Binding Assay

This assay determines the ability of a compound to directly bind to the ligand-binding domain (LBD) of a PPAR isoform. A common method is a competitive binding assay using a fluorescently labeled known PPAR agonist.

Protocol:

-

Reagents: Purified recombinant PPAR-LBD, fluorescently labeled known PPAR agonist (e.g., a fluorescent derivative of a fibrate for PPARα or a thiazolidinedione for PPARγ), test compounds.

-

Procedure: a. Incubate the PPAR-LBD with the fluorescent ligand in a suitable buffer. b. Add increasing concentrations of the test compound. c. Measure the displacement of the fluorescent ligand using fluorescence polarization or a similar detection method.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

PPAR Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of a PPAR isoform.

Protocol:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) that is co-transfected with two plasmids:

-

An expression vector for a fusion protein containing the PPAR-LBD and the Gal4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).

-

-

Procedure: a. Seed the transfected cells in a multi-well plate. b. Treat the cells with increasing concentrations of the test compound. c. After an incubation period, lyse the cells and measure luciferase activity.

-

Data Analysis: Determine the EC₅₀ value, which is the concentration of the test compound that elicits 50% of the maximal luciferase response.[3]

Table 2: Hypothetical Quantitative Data for a this compound Derivative (TMHA-D1)

| Assay | Target | Result (IC₅₀/EC₅₀) |

| Ligand Binding | PPARα | 5.2 µM |

| Ligand Binding | PPARγ | > 50 µM |

| Transactivation | PPARα | 2.8 µM |

| Transactivation | PPARγ | > 50 µM |

This is a hypothetical table for illustrative purposes, as specific data for these compounds is not publicly available.

Target Gene Expression Analysis

To confirm that the activation of PPAR leads to downstream biological effects, the expression of known PPAR target genes can be measured using quantitative real-time PCR (qRT-PCR).

Protocol:

-

Cell Line: A cell line that endogenously expresses the PPAR isoform of interest (e.g., HepG2 for PPARα).

-

Procedure: a. Treat the cells with the test compound. b. Isolate total RNA from the cells. c. Perform reverse transcription to generate cDNA. d. Quantify the expression of target genes (e.g., CPT1A, ACOX1 for PPARα) and a housekeeping gene using qRT-PCR.

-

Data Analysis: Calculate the fold change in target gene expression relative to a vehicle-treated control.

Conclusion and Future Directions

While the therapeutic potential of this compound derivatives is yet to be fully elucidated, their structural features suggest that they are a promising class of compounds for targeting nuclear receptors like PPARs. The methodologies outlined in this guide provide a robust framework for the synthesis and biological evaluation of these novel chemical entities. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in the described assays to establish structure-activity relationships and identify lead compounds for further preclinical development. Such studies will be instrumental in determining the potential of this chemical scaffold in the treatment of metabolic diseases.

References

The Enduring Challenge and Strategic Importance of Sterically Hindered Carboxylic Acids in Modern Chemistry and Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sterically hindered carboxylic acids, characterized by bulky substituents near the carboxyl group, present unique challenges and opportunities in organic synthesis and medicinal chemistry. Their reduced reactivity, a direct consequence of steric encumbrance, necessitates the development of specialized synthetic methodologies. However, this same steric shielding can be strategically exploited in drug design to modulate pharmacokinetic properties, enhance target specificity, and overcome metabolic liabilities. This in-depth technical guide provides a comprehensive literature review of sterically hindered carboxylic acids, focusing on their synthesis, physicochemical properties, and applications in drug development, with a particular emphasis on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical Properties of Selected Sterically Hindered Carboxylic Acids

The steric bulk surrounding the carboxyl group significantly influences the physical and chemical properties of these molecules. Understanding these properties is crucial for their effective application. The following table summarizes key quantitative data for several representative sterically hindered carboxylic acids.

| Carboxylic Acid | Structure | Molar Mass ( g/mol ) | pKa | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Pivalic Acid (2,2-Dimethylpropanoic acid) | (CH₃)₃CCOOH | 102.13 | 5.03[1][2] | 32-35[3] | 163-164[3] | Sparingly soluble in water (2.5 g/100 mL at 20°C)[2][4]; soluble in organic solvents. |

| 2,4,6-Trimethylbenzoic Acid (Mesitoic acid) | (CH₃)₃C₆H₂COOH | 164.20 | 3.45[5] | 152-155[5][6] | 288.6 (estimate)[5] | 722.5 mg/L in water[5]; soluble in chloroform and methanol[5]. |

| 2,2-Dimethylbutyric Acid | CH₃CH₂C(CH₃)₂COOH | 116.16 | 5.03[7] | -14[7] | 94-96 (at 5 mmHg)[7][8] | Limited solubility in water; soluble in organic solvents[9]. |

| Triphenylacetic Acid | (C₆H₅)₃CCOOH | 288.35 | 3.96[10] | 270-273[10] | 390.6 (estimate)[10] | Sparingly soluble in water, benzene, chloroform; moderately soluble in ethanol, methanol, acetic acid[11][12]. |

| Adamantane-1-carboxylic Acid | C₁₀H₁₅COOH | 180.24 | 4.86 (predicted)[13] | 172-174[13] | 253.1 (estimate)[13] | Insoluble in water; soluble in ethanol, chloroform, and dichloromethane[13][14]. |

Synthetic Methodologies for Sterically Hindered Carboxylic Acids and Their Derivatives

The synthesis of sterically hindered carboxylic acids and their subsequent conversion to derivatives like amides and esters often fail under standard conditions. This has spurred the development of specialized and robust experimental protocols.

Synthesis of Triphenylacetic Acid

This protocol describes the synthesis of triphenylacetic acid from triphenylchloromethane via a Grignard reaction followed by carboxylation.[15]

Experimental Protocol:

-

Grignard Reagent Formation: Dissolve 10 g of triphenylchloromethane and 0.05-0.1 g of iodine in 50 mL of dry ether with gentle heating. Add 2 g of clean, dry magnesium powder. Boil the mixture under reflux while passing a steady stream of dry carbon dioxide through the liquid. Continue for 3 hours, during which a lemon-yellow precipitate of the magnesium complex will form. Periodically shake the flask and add dry ether to compensate for evaporation.

-

Decomposition of the Grignard Complex: Add 60 mL of water to the flask and shake well to decompose the complex. Transfer the mixture to a basin and gradually add 40 mL of concentrated hydrochloric acid to dissolve any excess magnesium. Boil for 3 minutes with vigorous shaking.

-

Isolation and Purification: Cool the mixture and filter the crude triphenylacetic acid. Wash the precipitate and then boil it in a solution of 200 mL of 10% sodium hydroxide and 100 mL of water to dissolve the acid. Dilute the solution with 300 mL of water, cool, and filter. Acidify the filtrate with 100 mL of concentrated hydrochloric acid to precipitate the product. Heat the mixture to make the precipitate granular, then cool and filter.

-

Recrystallization: Recrystallize the dried product from glacial acetic acid to yield long, glittering prisms of pure triphenylacetic acid.

Amide Formation from a Hindered Carboxylic Acid

The direct condensation of a sterically hindered carboxylic acid with an amine is notoriously difficult. The following protocol utilizes titanium tetrachloride (TiCl₄) as a powerful mediating agent.[12]

Experimental Protocol:

-

Reaction Setup: To a solution of the sterically hindered carboxylic acid (1 mmol) in pyridine (10 mL) in a sealed screw-capped vial, add TiCl₄ (3 mmol) and the desired amine (1 mmol).

-

Reaction Conditions: Heat the tightly sealed reaction mixture at 85°C with magnetic stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

-

Work-up and Isolation: After cooling the reaction mixture, remove the pyridine by co-evaporation with toluene. Treat the residue with a 1 N aqueous HCl solution (10 mL) and extract with methylene chloride (3 x 10 mL). The combined organic extracts are then dried, concentrated, and purified to yield the corresponding amide. It is important to note that when both the carboxylic acid and the amine are sterically hindered, this reaction proceeds with low yields[12].

Applications in Drug Development and Medicinal Chemistry

The unique properties of sterically hindered carboxylic acids make them valuable tools in drug design. Their steric bulk can be leveraged to improve metabolic stability, modulate binding affinity, and explore novel interactions with biological targets.

Enzyme Inhibition: Targeting SIRT5 Lysine Deacylase

Sirtuin 5 (SIRT5) is a protein lysine deacylase that plays a role in various cellular processes, and its inhibition has been explored as a potential cancer therapy[16][17]. Sterically hindered carboxylic acid moieties and their bioisosteres have been incorporated into inhibitors to achieve high-affinity binding to the enzyme's active site[16].

The following diagram illustrates the general principle of SIRT5 inhibition by a mechanism-based inhibitor containing a sterically hindered group.

References

- 1. Pivalic acid - Wikipedia [en.wikipedia.org]

- 2. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pivalic acid | 75-98-9 [chemicalbook.com]

- 4. ICSC 0486 - PIVALIC ACID [chemicalsafety.ilo.org]

- 5. 2,4,6-Trimethylbenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2,4,6-Trimethylbenzoic acid | 480-63-7 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 2,2-Dimethylbutyric acid | 595-37-9 [chemicalbook.com]

- 9. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 10. Triphenylacetic acid | 595-91-5 [chemicalbook.com]

- 11. CAS 595-91-5: Triphenylacetic acid | CymitQuimica [cymitquimica.com]

- 12. triphenylacetic acid [chemister.ru]

- 13. 1-Adamantanecarboxylic acid CAS#: 828-51-3 [m.chemicalbook.com]

- 14. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols: 3,3,5,5-Tetramethylhexanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3,3,5,5-tetramethylhexanoic acid in organic synthesis. Due to its unique sterically hindered structure, this carboxylic acid presents opportunities for specialized applications where bulky groups are advantageous. The following sections detail its potential as a protecting group and in the formation of sterically demanding amides, complete with detailed experimental protocols and data presentation.

I. Introduction to this compound

This compound is a saturated fatty acid characterized by a high degree of steric hindrance around the carboxylic acid functionality. This steric bulk, arising from two gem-dimethyl groups at the 3- and 5-positions, significantly influences its reactivity and makes it a candidate for specific applications in organic synthesis where controlled reactivity and steric shielding are required.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1135681-77-4 |

II. Application: A Bulky Protecting Group for Alcohols

The significant steric hindrance of the 3,3,5,5-tetramethylhexanoyl group makes it a potential "super-bulky" protecting group for alcohols, analogous to the widely used pivaloyl (Piv) group. This protecting group is expected to be robust under a variety of reaction conditions and can be introduced via esterification.

Logical Workflow for Protection of an Alcohol:

Caption: General workflow for the protection of an alcohol using this compound.

Experimental Protocol: Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using this compound.

Materials and Reagents:

| Reagent | Molar Equiv. | Amount |

| Primary Alcohol | 1.0 | 1 mmol |

| This compound | 1.2 | 1.2 mmol |

| Dicyclohexylcarbodiimide (DCC) | 1.2 | 1.2 mmol |

| 4-Dimethylaminopyridine (DMAP) | 0.1 | 0.1 mmol |

| Dichloromethane (DCM) | - | 10 mL |

Procedure:

-

To a solution of the primary alcohol (1.0 mmol) and this compound (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add 4-dimethylaminopyridine (0.1 mmol).

-

Slowly add a solution of dicyclohexylcarbodiimide (1.2 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with cold dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired protected alcohol.

Experimental Protocol: Deprotection of the 3,3,5,5-Tetramethylhexanoyl Ester

Deprotection can be achieved under basic conditions, although the steric hindrance may require forcing conditions.

Materials and Reagents:

| Reagent | Molar Equiv. | Amount |

| Protected Alcohol | 1.0 | 1 mmol |

| Potassium Hydroxide (KOH) | 5.0 | 5 mmol |

| Methanol (MeOH) | - | 10 mL |

| Water | - | 2 mL |

Procedure:

-

Dissolve the protected alcohol (1.0 mmol) in methanol (10 mL).

-

Add a solution of potassium hydroxide (5.0 mmol) in water (2 mL).

-

Heat the reaction mixture at reflux and monitor by TLC. Due to steric hindrance, this may take several hours to days.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the deprotected alcohol.

III. Application: Synthesis of Sterically Hindered Amides

The formation of amides from highly substituted carboxylic acids and amines can be challenging. This compound can be used to synthesize sterically hindered amides, which may have applications as unique ligands, catalysts, or building blocks in drug discovery. A common challenge is the formation of a Weinreb amide, which is a versatile intermediate.

Logical Workflow for Weinreb Amide Formation:

Caption: A potential pathway for the synthesis of a Weinreb amide from this compound.

Experimental Protocol: Synthesis of the Weinreb Amide of this compound

This protocol outlines a two-step, one-pot procedure for the synthesis of the corresponding Weinreb amide.

Materials and Reagents:

| Reagent | Molar Equiv. | Amount |

| This compound | 1.0 | 1 mmol |

| Thionyl Chloride (SOCl₂) | 1.5 | 1.5 mmol |

| N,O-Dimethylhydroxylamine HCl | 1.2 | 1.2 mmol |

| Pyridine | 3.0 | 3.0 mmol |

| Dichloromethane (DCM) | - | 15 mL |

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add thionyl chloride (1.5 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours to form the acid chloride.

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 mmol) in anhydrous dichloromethane (5 mL) and add pyridine (3.0 mmol). Stir for 10 minutes.

-

Slowly add the solution from step 4 to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Weinreb amide.

Disclaimer: The experimental protocols provided are based on general methodologies for sterically hindered carboxylic acids and have not been specifically optimized for this compound. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific substrates and applications.

Application Notes and Protocols: The Use of Sterically Hindered Carboxylic Acids as Building Blocks in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of sterically hindered carboxylic acids, such as 3,3,5,5-tetramethylhexanoic acid and its analogs, as versatile building blocks in the field of medicinal chemistry. Due to the limited specific data on this compound, this document focuses on well-studied analogs like pivalic acid and adamantane carboxylic acid to illustrate key principles and applications. The inherent bulk of these structures offers unique advantages in drug design, primarily in modulating pharmacokinetic properties and providing metabolic stability.

Introduction: The Role of Steric Hindrance in Drug Design

Sterically hindered carboxylic acids are characterized by bulky alkyl groups proximal to the carboxylic acid functionality. This structural feature is a valuable tool for medicinal chemists to address common challenges in drug development, including poor bioavailability, rapid metabolism, and the need for targeted drug delivery. The strategic incorporation of these building blocks can significantly enhance the therapeutic potential of drug candidates.

Key Applications:

-

Metabolic Shielding: The bulky nature of these groups can physically obstruct the access of metabolic enzymes to labile functional groups within a drug molecule, thereby slowing down its degradation and prolonging its therapeutic effect.

-

Prodrug Formation: Esterification of a drug with a sterically hindered carboxylic acid, such as in the formation of pivaloyloxymethyl (POM) prodrugs, can mask polar functional groups. This increases lipophilicity and enhances passive diffusion across biological membranes, improving oral bioavailability.

-

Modulation of Physicochemical Properties: The addition of bulky, lipophilic moieties like an adamantane ring can significantly alter a drug's solubility, lipophilicity, and binding interactions with its target.

Application: Pivalic Acid in Prodrug Design

Pivalic acid is a commonly used building block for creating ester prodrugs, particularly pivaloyloxymethyl (POM) esters. This approach has been successfully employed to improve the oral bioavailability of drugs containing polar functional groups like phosphates and carboxylic acids.

Mechanism of Action of POM Prodrugs

POM prodrugs are designed to be stable in the gastrointestinal tract and to be readily absorbed. Once in systemic circulation or within target cells, they are enzymatically cleaved by esterases to release the active drug, pivalic acid, and formaldehyde.

Caption: Workflow of POM Prodrug Activation.

Case Study: Adefovir Dipivoxil

Adefovir is an antiviral drug with poor oral bioavailability due to its phosphonate group. The prodrug, Adefovir Dipivoxil, is the bis-pivaloyloxymethyl ester of adefovir. This modification significantly improves its pharmacokinetic profile.[1]

| Compound | cLogP | Oral Bioavailability (Monkey) |

| Adefovir | -1.29 | 4.0% |

| Adefovir Dipivoxil | +2.03 | Significantly Increased |

| Data sourced from PubChem and related studies.[1] |

Experimental Protocol: General Synthesis of a Pivaloyloxymethyl Ester

This protocol describes a general method for the synthesis of a pivaloyloxymethyl ester from a carboxylic acid-containing drug.

-

Preparation of Chloromethyl Pivalate (POM-Cl):

-

To a solution of pivaloyl chloride in a suitable aprotic solvent (e.g., dichloromethane), add paraformaldehyde.

-

Heat the mixture under reflux with a catalytic amount of a Lewis acid (e.g., ZnCl₂) until the reaction is complete (monitored by TLC or GC).

-

Purify the resulting chloromethyl pivalate by distillation under reduced pressure.

-

-

Esterification of the Drug:

-

Dissolve the carboxylic acid-containing drug in an appropriate aprotic solvent (e.g., DMF or acetonitrile).

-

Add a non-nucleophilic base (e.g., cesium carbonate or DBU) to the solution and stir until the drug is fully deprotonated.

-

Add a stoichiometric amount of chloromethyl pivalate (POM-Cl) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup, followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the final POM-prodrug.

-

Application: Adamantane Carboxylic Acid for Enhanced Metabolic Stability and Lipophilicity

The rigid, bulky, and highly lipophilic nature of the adamantane cage makes it an attractive building block for improving the pharmacokinetic properties of drug candidates.[2] Incorporating an adamantyl moiety can enhance metabolic stability by shielding adjacent functional groups from enzymatic attack and can increase lipophilicity, which may improve membrane permeability and target engagement.[3]

Case Study: Adapalene

Adapalene is a third-generation topical retinoid used in the treatment of acne. It contains an adamantyl group, which contributes to its favorable physicochemical and pharmacological profile, including increased stability and selective receptor binding.[2][4] The adamantyl group enhances the lipophilicity, which is beneficial for its topical application.

| Compound | LogP (calculated) | Receptor Specificity |

| Retinoic Acid | ~6.3 | RARα, β, γ |

| Adapalene | ~8.0 | RARβ, γ |

| LogP values are estimations and can vary based on the calculation method. |

Experimental Protocol: Synthesis of Adapalene

The synthesis of Adapalene involves a key Suzuki coupling reaction followed by the introduction of the adamantyl group.[4][5][6]

Caption: Synthetic Workflow for Adapalene.

-

Suzuki Coupling:

-

Combine 6-bromo-2-naphthoic acid, 4-methoxyphenyl boronic acid, and a palladium catalyst (e.g., Pd/C) in a suitable solvent system (e.g., toluene/water).[4]

-

Add a base (e.g., sodium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Heat the mixture under reflux until the starting materials are consumed (monitored by TLC or LC-MS).

-

After cooling, perform an acidic workup to isolate the intermediate, 6-(4-methoxyphenyl)-2-naphthoic acid.

-

-

Friedel-Crafts Adamantylation:

-

Dissolve the intermediate from the previous step in a suitable solvent (e.g., dichloromethane).

-

Add 1-adamantanol and a strong acid catalyst (e.g., sulfuric acid).

-

Stir the reaction at room temperature until the adamantylation is complete.[7]

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by recrystallization to yield Adapalene.[4][7]

-

Application: 2,2-Dimethylbutanoic Acid in Metabolic Disease

Recent research has identified 2,2-dimethylbutanoic acid (HST5040) as a clinical candidate for the treatment of rare metabolic disorders like propionic acidemia (PA) and methylmalonic acidemia (MMA).[8][9] These diseases are characterized by the accumulation of toxic metabolites due to defects in specific metabolic pathways.

Putative Mechanism of Action

HST5040 is thought to act by being converted to its coenzyme A (CoA) derivative, HST5040-CoA. This process may help to replenish the pool of free CoASH, which is depleted in PA and MMA, and thereby reduce the levels of toxic acyl-CoA species.[10]

Caption: Putative Mechanism of Action for HST5040.

Quantitative Data from In Vitro Studies

In primary hepatocyte models of PA and MMA, HST5040 demonstrated a dose-dependent reduction of disease-related metabolites.[8][11]

| Disease Model | Metabolite Measured | IC₅₀ of HST5040 (µM) |

| Propionic Acidemia (PA) | Propionyl-CoA | ~10-30 |

| Methylmalonic Acidemia (MMA) | Methylmalonyl-CoA | ~10-30 |

| Data are approximate values derived from published studies.[8][11] |

Experimental Protocol: Synthesis of Sodium 2,2-Dimethylbutanoate (HST5040A)

The sodium salt of HST5040 is prepared for clinical trials to improve handling and formulation.[9]

-

Salt Formation:

-

Dissolve 2,2-dimethylbutanoic acid in a suitable solvent such as ethanol.

-

Slowly add one equivalent of a sodium base (e.g., sodium hydroxide or sodium ethoxide) dissolved in the same solvent.

-

Stir the mixture at room temperature. The sodium salt will precipitate out of the solution.

-

Filter the precipitate, wash with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dry under vacuum to yield the sodium salt of HST5040.

-

Conclusion

While direct medicinal chemistry applications of this compound are not yet widely documented, the principles guiding the use of sterically hindered carboxylic acids are well-established and provide a strong rationale for its potential utility. Analogs such as pivalic acid and adamantane carboxylic acid serve as powerful tools in drug design for creating effective prodrugs, enhancing metabolic stability, and optimizing the pharmacokinetic profiles of therapeutic agents. The detailed protocols and data presented herein for these analogs offer a valuable guide for researchers interested in exploring the potential of other novel, sterically hindered building blocks in their drug discovery programs.

References

- 1. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Novel Small Molecule Approach for the Treatment of Propionic and Methylmalonic Acidemias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application of 3,3,5,5-Tetramethylhexanoic Acid in Polymer Chemistry: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the application of 3,3,5,5-tetramethylhexanoic acid in the field of polymer chemistry. Following a comprehensive review of scientific literature and patent databases, it is concluded that there is a significant lack of specific information regarding the use of this compound in polymerization processes, whether as a monomer, initiator, or polymer modifier.

The structural isomer, 3,5,5-trimethylhexanoic acid, is more commonly referenced in polymer-related applications. While the data for this isomer is presented for contextual understanding, it should be explicitly noted that these applications are not directly transferable to this compound due to potential differences in reactivity and steric hindrance.

Contextual Applications of the Isomer 3,5,5-Trimethylhexanoic Acid

The isomer 3,5,5-trimethylhexanoic acid and its derivatives have found utility in various polymer-related fields. These applications provide a potential, albeit speculative, framework for considering possible roles for this compound.

-

Plasticizers: Esters derived from 3,5,5-trimethylhexanoic acid can be used as plasticizers, which are additives that increase the flexibility and durability of polymers.

-

Coatings and Resins: Metallic salts of 3,5,5-trimethylhexanoic acid can act as catalysts (driers) in paints and as modifiers in alkyd resins.[1]

-

Lubricants: The polyvinyl ester of 3,5,5-trimethylhexanoic acid has been described as a thickener for lubricating oils.[1]

General Considerations for Sterically Hindered Carboxylic Acids in Polymer Chemistry

This compound is classified as a sterically hindered carboxylic acid due to the presence of quaternary carbon atoms adjacent to the carboxyl group. This structural feature significantly impacts its chemical reactivity, particularly in esterification reactions, which are fundamental to the synthesis of polyesters and other polymers.

The bulky alkyl groups can shield the carboxylic acid moiety, making it difficult for other molecules, such as alcohols or epoxides, to approach and react. This steric hindrance can lead to slower reaction rates and may require more forcing reaction conditions or specialized catalysts to achieve high conversion.

A general workflow for incorporating a sterically hindered carboxylic acid into a polymer backbone, such as a polyester, is depicted below. This is a theoretical representation and has not been experimentally validated for this compound.

Figure 1. A conceptual workflow for the synthesis of a polyester from a sterically hindered carboxylic acid.

Experimental Data and Protocols

Due to the absence of published research detailing the use of this compound in polymer chemistry, no quantitative data or established experimental protocols can be provided at this time. Research in this specific area would be required to determine key parameters such as:

-

Optimal catalysts for its incorporation into polymer chains.

-

Reaction kinetics and achievable molecular weights.

-

The effect of the bulky side chains on the thermal and mechanical properties of the resulting polymers (e.g., glass transition temperature, tensile strength, and solubility).

Conclusion

The application of this compound in polymer chemistry remains an unexplored area of research. While its structural isomer, 3,5,5-trimethylhexanoic acid, has demonstrated utility in related fields, the significant steric hindrance of this compound suggests that its reactivity and the properties of its potential polymers would be distinct. Further experimental investigation is necessary to elucidate any potential applications for this compound in polymer science. Professionals in drug development and other fields should be aware that there is currently no established body of work to support the use of this specific molecule in polymeric systems.

References

Quantitative Analysis of 3,3,5,5-Tetramethylhexanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,3,5,5-tetramethylhexanoic acid in biological matrices. The following sections offer comprehensive methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), sample preparation procedures, and guidelines for method validation.

Introduction

This compound is a branched-chain carboxylic acid. Accurate and precise quantification of this and similar molecules is crucial in various fields, including drug development, metabolic research, and environmental analysis. This document outlines two primary analytical approaches for its quantification: a GC-MS method following derivatization and a sensitive LC-MS/MS method.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and improve chromatographic performance. A common and effective method is silylation, which replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.

2.1.1. Principle

The acidic proton of the carboxyl group of this compound is replaced by a non-polar TMS group through a reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This derivatization increases the volatility and thermal stability of the analyte, allowing for its separation and detection by GC-MS.

2.1.2. Experimental Protocol

Sample Preparation (from Plasma/Serum):

-

To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound not present in the sample).

-

Acidify the sample by adding 10 µL of 6M HCl to protonate the carboxylate.

-

Perform a liquid-liquid extraction by adding 500 µL of a non-polar organic solvent (e.g., ethyl acetate or methyl tert-butyl ether), vortexing for 1 minute, and centrifuging at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step on the aqueous layer and combine the organic extracts.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization:

-

To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2]

-

Add 50 µL of a suitable solvent like pyridine or acetonitrile.

-

Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[1]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters (Typical):

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/minute.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often be performed with or without derivatization. For short-chain fatty acids, derivatization can significantly enhance ionization efficiency and, therefore, sensitivity.

2.2.1. Principle

The carboxylic acid group of this compound can be derivatized to improve its chromatographic retention on reversed-phase columns and to enhance its response in the mass spectrometer. A common derivatization agent is 3-nitrophenylhydrazine (3NPH), which reacts with the carboxylic acid to form a hydrazone that is readily ionized by electrospray ionization (ESI).

2.2.2. Experimental Protocol

Sample Preparation and Derivatization (from Plasma/Serum):

-

To 50 µL of plasma or serum, add an internal standard.

-

Precipitate proteins by adding 200 µL of cold acetonitrile, vortex, and centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in 50 µL of water:acetonitrile (1:1, v/v).

-

Add 20 µL of 20 mM 3-nitrophenylhydrazine (3NPH) hydrochloride in methanol and 20 µL of 12 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride in methanol.

-

Incubate at 40°C for 30 minutes.

-

After cooling, the sample is ready for LC-MS/MS analysis.

LC-MS/MS Parameters (Typical):

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 10% B.

-

1-5 min: Linear gradient to 90% B.

-

5-7 min: Hold at 90% B.

-

7.1-10 min: Return to 10% B and equilibrate.

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Ion Source Parameters: Optimized for the specific instrument and analyte.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for the derivatized analyte and internal standard need to be determined by infusion and optimization.

Data Presentation

Table 1: Typical Quantitative Performance Data for Short-Chain Fatty Acid Analysis

| Parameter | GC-MS (with derivatization) | LC-MS/MS (with derivatization) |

| Limit of Detection (LOD) | 0.1 - 1 µM | 0.01 - 0.1 µM |

| Limit of Quantification (LOQ) | 0.5 - 5 µM | 0.05 - 0.5 µM |

| Linearity (r²) | > 0.99 | > 0.99 |

| Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude |

| Intra-day Precision (%RSD) | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

| Recovery (%) | 85 - 115% | 85 - 115% |

Note: These are representative values and must be experimentally determined for this compound during method validation.

Method Validation

A thorough method validation is essential to ensure the reliability of the quantitative data. The following parameters should be assessed according to international guidelines (e.g., FDA, EMA):

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

Caption: General workflow for the quantification of this compound by GC-MS.

References

Application Note: Quantitative Analysis of 3,3,5,5-Tetramethylhexanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

3,3,5,5-Tetramethylhexanoic acid is a branched-chain carboxylic acid of interest in various fields, including drug development and metabolic research, due to its unique structural properties. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its physiological roles. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable platform for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of carboxylic acids, derivatization is often necessary to enhance their volatility and improve chromatographic separation.[1][2][3] This application note presents a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound in plasma samples using GC-MS.

Principle

The analytical method involves the extraction of this compound from a plasma matrix using liquid-liquid extraction (LLE). The extracted analyte is then derivatized to its trimethylsilyl (TMS) ester, a more volatile and thermally stable derivative suitable for GC-MS analysis.[4] The derivatized sample is subsequently injected into the GC-MS system, where it is separated on a capillary column and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Quantification is achieved by constructing a calibration curve using a suitable internal standard.

Experimental Protocols

1. Materials and Reagents

-

This compound (≥98% purity)

-

Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled analog

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solvents: Ethyl acetate, Hexane (HPLC grade)

-

Reagents: Hydrochloric acid (HCl), Sodium sulfate (anhydrous)

-

Human plasma (or other relevant biological matrix)

-

Standard laboratory glassware and equipment (vortex mixer, centrifuge, heating block, etc.)

2. Standard and Sample Preparation

-

Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the this compound stock solution into the blank biological matrix.

-

Sample Preparation Workflow:

-

To 200 µL of plasma sample, calibration standard, or quality control (QC) sample in a glass vial, add 20 µL of the internal standard working solution.

-

Acidify the sample by adding 50 µL of 2M HCl to protonate the carboxylic acid.

-

Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction process with another 1 mL of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane.

-

Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization.

-

Cool to room temperature before GC-MS analysis.

-

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Injector: Split/Splitless injector

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 25°C/min to 300°C, hold for 5 minutes

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantifier Ion for TMS-3,3,5,5-tetramethylhexanoate: To be determined from the mass spectrum of the derivatized standard (likely m/z corresponding to [M-15]+ or other characteristic fragments).

-

Qualifier Ion(s) for TMS-3,3,5,5-tetramethylhexanoate: To be determined from the mass spectrum.

-

Ions for Internal Standard: To be determined based on the chosen internal standard.

-

Data Presentation

Table 1: GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| GC System | Agilent 8890 |

| Mass Spectrometer | Agilent 5977B MSD |

| Injector Port Temp. | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 80°C (2 min), then 10°C/min to 200°C, then 25°C/min to 300°C (5 min) |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Quantitative Performance Characteristics (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 3 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery | 85 - 105% |

Mandatory Visualizations